molecular formula C31H33FN4O6 B2767203 4-(1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-fluorobenzyl)butanamide CAS No. 899901-56-5

4-(1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-fluorobenzyl)butanamide

Cat. No. B2767203
CAS RN: 899901-56-5
M. Wt: 576.625
InChI Key: LXWJWRNCDDCACE-UHFFFAOYSA-N
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Description

4-(1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-fluorobenzyl)butanamide is a useful research compound. Its molecular formula is C31H33FN4O6 and its molecular weight is 576.625. The purity is usually 95%.
BenchChem offers high-quality 4-(1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-fluorobenzyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-fluorobenzyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

One significant application of quinazolinone derivatives in scientific research is their potential antitumor activity. Quinazolinone compounds, including those with complex structures similar to the one described, have been extensively studied for their in vitro antitumor effects. For example, a series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated remarkable broad-spectrum antitumor activity, with certain derivatives outperforming the positive control 5-FU in terms of mean GI50 values. These results highlight the potent antitumor capabilities of quinazolinone derivatives, making them promising candidates for cancer therapy research (Ibrahim A. Al-Suwaidan et al., 2016).

Antioxidant Studies

Quinazolin derivatives have also shown significant potential as antioxidants. Studies involving various quinazolin compounds synthesized from 3-amino-2-methylquinazolin-4(3H)-one revealed their excellent scavenging capacity against DPPH and Nitric oxide (NO), with some compounds demonstrating superior antioxidant activity compared to common antioxidants like ascorbic acid. This suggests that quinazolinone derivatives could serve as a basis for developing new antioxidant agents, which are crucial for combating oxidative stress-related diseases (Khalida F. Al-azawi, 2016).

Antimicrobial Properties

Quinazolinone derivatives have been explored for their antimicrobial properties as well. A novel series of quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antimicrobial activity against various Gram-positive and Gram-negative bacterial strains, as well as fungal strains. Some compounds in this series exhibited significant antimicrobial activity, which could be attributed to the structural features of the quinazolinone core. These findings suggest the potential of quinazolinone derivatives in developing new antimicrobial agents (A. Deep et al., 2013).

properties

CAS RN

899901-56-5

Molecular Formula

C31H33FN4O6

Molecular Weight

576.625

IUPAC Name

4-[1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[(4-fluorophenyl)methyl]butanamide

InChI

InChI=1S/C31H33FN4O6/c1-41-26-14-11-21(18-27(26)42-2)15-16-33-29(38)20-36-25-7-4-3-6-24(25)30(39)35(31(36)40)17-5-8-28(37)34-19-22-9-12-23(32)13-10-22/h3-4,6-7,9-14,18H,5,8,15-17,19-20H2,1-2H3,(H,33,38)(H,34,37)

InChI Key

LXWJWRNCDDCACE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=C(C=C4)F)OC

solubility

not available

Origin of Product

United States

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